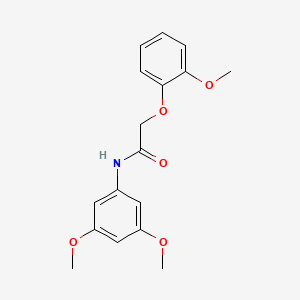![molecular formula C12H14INO3 B5879797 methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is a chemical compound that belongs to the family of oxoesters. It is also known by its chemical formula C13H15INO3. This compound is synthesized using a specific method, and it has several scientific research applications. The mechanism of action of this compound, as well as its biochemical and physiological effects, are also of interest to researchers.
Mécanisme D'action
The mechanism of action of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is not well-understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also interact with metal ions in biological samples, leading to fluorescence and potential diagnostic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate are not well-documented. However, it has been shown to inhibit the growth of certain cancer cells, indicating potential antitumor activity. This compound may also have diagnostic applications as a fluorescent probe for detecting metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate in lab experiments include its well-established synthesis method and its potential as a precursor for the synthesis of other compounds. However, its mechanism of action and biochemical and physiological effects are not well-understood, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for the research of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate. One potential area of study is its antitumor activity, and further research could explore its potential as a cancer treatment. Additionally, this compound may have diagnostic applications as a fluorescent probe for detecting metal ions in biological samples. Future research could also focus on understanding the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new compounds with improved properties.
Méthodes De Synthèse
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is synthesized using a specific method that involves the reaction of 3-iodo-4-methylphenylamine with ethyl acetoacetate. The reaction is catalyzed by sodium ethoxide, and the resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method is well-established and has been used by many researchers to produce methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate.
Applications De Recherche Scientifique
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications. It has been used as a precursor in the synthesis of other compounds, such as pyrazole derivatives and benzimidazole derivatives. It has also been studied for its antitumor activity, and it has been found to inhibit the growth of certain cancer cells. Additionally, this compound has been explored for its potential as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
methyl 4-(3-iodo-4-methylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-8-3-4-9(7-10(8)13)14-11(15)5-6-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKUNXKHTLPDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-iodo-4-methylanilino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)


![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)
